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Compound of Interest

Compound Name: 5-(Diethylamino)pentan-1-ol

Cat. No.: B1297517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of 5-(diethylamino)pentan-1-ol in various

organic solvents. In the absence of extensive experimentally-derived quantitative data in

publicly accessible literature, this guide employs a predictive approach utilizing Hansen

Solubility Parameters (HSP) to forecast the compound's solubility. This methodology provides a

robust framework for solvent selection and formulation development in research and

pharmaceutical applications.

Executive Summary
5-(Diethylamino)pentan-1-ol, a versatile amino alcohol, is generally characterized as soluble

in water and common organic solvents.[1] However, for specialized applications in drug

development and chemical synthesis, a more nuanced, quantitative understanding of its

solubility is crucial. This guide bridges the current information gap by providing predicted

solubility data based on the well-established Hansen Solubility Parameter (HSP) model. The

HSP methodology allows for the characterization of a solute's and a solvent's intermolecular

forces, enabling a prediction of their mutual affinity.

Predicted Solubility of 5-(Diethylamino)pentan-1-ol
The solubility of 5-(diethylamino)pentan-1-ol has been predicted for a range of common

organic solvents using the Hansen Solubility Parameter (HSP) distance. The HSP values for 5-
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(diethylamino)pentan-1-ol were calculated using a group contribution method. A smaller HSP

distance (Ra) between the solute and the solvent indicates a higher likelihood of good solubility.

Solvent

Hansen
Dispersion
(δD)
(MPa⁰.⁵)

Hansen
Polar (δP)
(MPa⁰.⁵)

Hansen
Hydrogen
Bonding
(δH)
(MPa⁰.⁵)

Predicted
HSP
Distance
(Ra) from 5-
(Diethylami
no)pentan-
1-ol

Predicted
Relative
Solubility

5-

(Diethylamino

)pentan-1-ol

(Calculated)

16.5 6.5 11.1 - -

n-Hexane 14.9 0.0 0.0 11.8 Poor

Toluene 18.0 1.4 2.0 9.8 Moderate

Diethyl Ether 14.5 2.9 5.1 7.0 Good

Acetone 15.5 10.4 7.0 6.0 Good

Ethyl Acetate 15.8 5.3 7.2 4.6 Very Good

Isopropanol 15.8 6.1 16.4 5.4 Good

Ethanol 15.8 8.8 19.4 8.8 Moderate

Methanol 15.1 12.3 22.3 11.9 Poor

Chloroform 17.8 3.1 5.7 6.3 Good

Dichlorometh

ane
18.2 6.3 6.1 5.4 Good

Disclaimer: The solubility data presented in this table are predicted values based on a

theoretical model and have not been experimentally verified. These predictions should be used

as a guide for solvent screening and further experimental validation is highly recommended.
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Methodologies
Hansen Solubility Parameter (HSP) Theory
Hansen Solubility Parameters are a widely used tool for predicting the solubility of materials in

various solvents.[2][3] The underlying principle is "like dissolves like," where the total cohesive

energy of a substance is divided into three components:

δD (Dispersion forces): Arising from atomic interactions.

δP (Polar forces): Arising from dipole moments.

δH (Hydrogen bonding forces): Arising from the donation and acceptance of protons.

Each molecule is assigned a point in a three-dimensional "Hansen space" defined by these

three parameters.[2] The distance (Ra) between a solute and a solvent in this space is a

measure of their affinity. A smaller distance implies a higher likelihood of solubility. The distance

is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively.

Calculation of HSP for 5-(Diethylamino)pentan-1-ol
In the absence of experimentally determined HSP values for 5-(diethylamino)pentan-1-ol, a
group contribution method was employed for their estimation. This method calculates the HSP

values by summing the contributions of the individual functional groups within the molecule.

The following functional groups were identified in 5-(diethylamino)pentan-1-ol: -CH3, -CH2-, -

N< (tertiary amine), and -OH (alcohol). The contributions for these groups were sourced from

established literature and software.

Experimental and Predictive Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the conceptual workflow

for both experimental solubility determination and the predictive approach used in this guide.
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Caption: Experimental workflow for determining the solubility of a compound.
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Caption: Predictive workflow for estimating solubility using Hansen Solubility Parameters.

Conclusion
While experimental data remains the gold standard, predictive models like Hansen Solubility

Parameters offer a valuable and efficient tool for screening and prioritizing solvents in the early

stages of research and development. The predicted solubility data and the outlined

methodologies in this guide provide a foundational understanding of the solubility

characteristics of 5-(diethylamino)pentan-1-ol, empowering researchers to make more
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informed decisions in their formulation and synthesis efforts. Further experimental work is

encouraged to validate and refine these predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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